2-(2-Acetylhydrazino)-7-chloro-5-phenyl-3H-1,4-benzodiazepine
2-(2-Acetylhydrazino)-7-chloro-5-phenyl-3H-1,4-benzodiazepine
Brand Name:
Vulcanchem
CAS No.:
28910-89-6
VCID:
VC0041004
InChI:
InChI=1S/C17H15ClN4O/c1-11(23)21-22-16-10-19-17(12-5-3-2-4-6-12)14-9-13(18)7-8-15(14)20-16/h2-9H,10H2,1H3,(H,20,22)(H,21,23)
SMILES:
CC(=O)NNC1=NC2=C(C=C(C=C2)Cl)C(=NC1)C3=CC=CC=C3
Molecular Formula:
C17H15ClN4O
Molecular Weight:
326.8 g/mol
2-(2-Acetylhydrazino)-7-chloro-5-phenyl-3H-1,4-benzodiazepine
CAS No.: 28910-89-6
Reference Standards
VCID: VC0041004
Molecular Formula: C17H15ClN4O
Molecular Weight: 326.8 g/mol
CAS No. | 28910-89-6 |
---|---|
Product Name | 2-(2-Acetylhydrazino)-7-chloro-5-phenyl-3H-1,4-benzodiazepine |
Molecular Formula | C17H15ClN4O |
Molecular Weight | 326.8 g/mol |
IUPAC Name | N'-(7-chloro-5-phenyl-3H-1,4-benzodiazepin-2-yl)acetohydrazide |
Standard InChI | InChI=1S/C17H15ClN4O/c1-11(23)21-22-16-10-19-17(12-5-3-2-4-6-12)14-9-13(18)7-8-15(14)20-16/h2-9H,10H2,1H3,(H,20,22)(H,21,23) |
Standard InChIKey | RIYMFZCORTVORQ-UHFFFAOYSA-N |
SMILES | CC(=O)NNC1=NC2=C(C=C(C=C2)Cl)C(=NC1)C3=CC=CC=C3 |
Canonical SMILES | CC(=O)NNC1=NC2=C(C=C(C=C2)Cl)C(=NC1)C3=CC=CC=C3 |
Synonyms | 3H-1,4-Benzodiazepine, Acetic Acid Deriv.; 2-(7-Chloro-5-phenyl-3H-1,4-benzodiazepin-2-yl)hydrazide Acetic Acid; USP Alprazolam Related Compound A |
PubChem Compound | 624374 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume